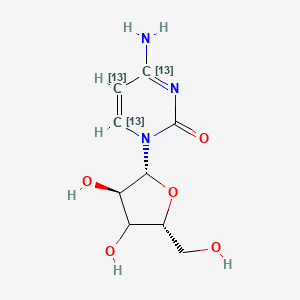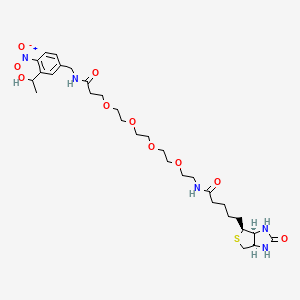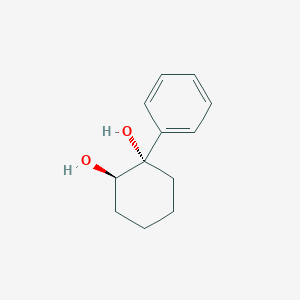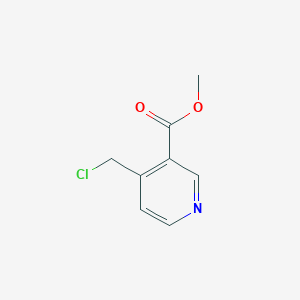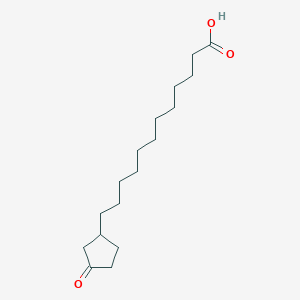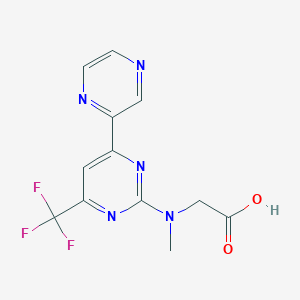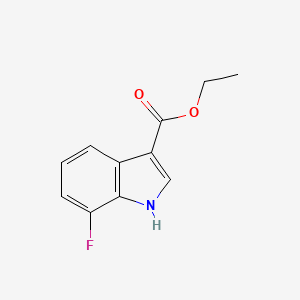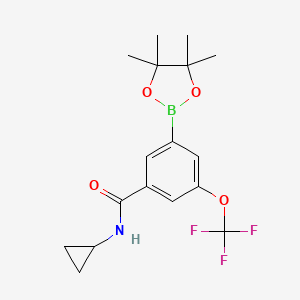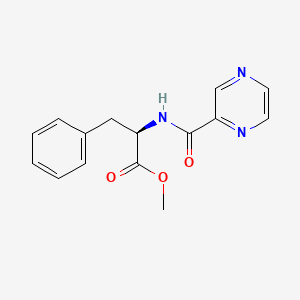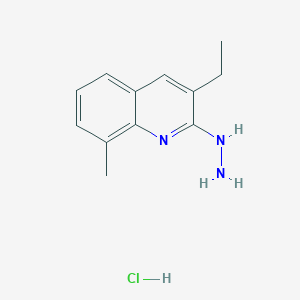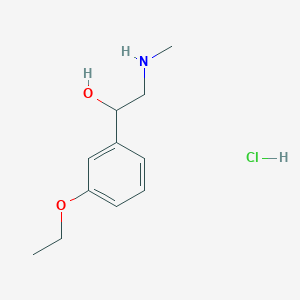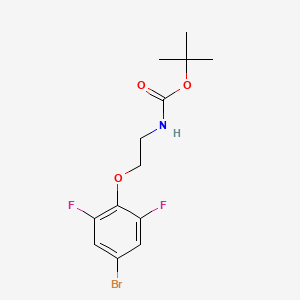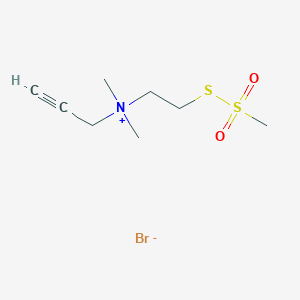
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is a complex organic compound with a unique structure that includes a sulfonyl group, a sulfanyl group, and a prop-2-ynylazanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide typically involves multiple steps. One common method includes the reaction of a dimethyl compound with a methylsulfonylsulfanyl precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methylsulfonylmethane: Commonly used as a dietary supplement for joint health.
Sulfonylbismethane: Another sulfonyl-containing compound with potential therapeutic applications.
Uniqueness
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16BrNO2S2 |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C8H16NO2S2.BrH/c1-5-6-9(2,3)7-8-12-13(4,10)11;/h1H,6-8H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DPRNCEFMVHHHSJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCSS(=O)(=O)C)CC#C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)

